molecular formula C21H24ClN3O2 B2700930 5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide CAS No. 1203252-73-6

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide

Cat. No. B2700930
CAS RN: 1203252-73-6
M. Wt: 385.89
InChI Key: SUFLZEWINHPANH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Properties

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzamide and its derivatives have been investigated for their receptor agonist properties. Specifically, compounds related to this structure have been synthesized and tested for binding affinities to cloned 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2 receptors. The derivatives displayed agonist activity at the 5-HT1D receptors, with varying degrees of preference for the 5-HT1D alpha vs. the 5-HT1D beta receptors. These compounds showed affinity for the 5-HT1A receptor in vitro, with Ki values ranging from 18 to 40 nM. The research highlights the potential for these compounds in neurological studies and drug development (Barf et al., 1996).

Serotonin Receptor Antagonism

Another area of research focuses on the serotonin-3 (5-HT3) receptor binding affinity of 3-substituted 5-chloro-2-methoxybenzamides. These compounds were synthesized and evaluated, leading to the identification of derivatives with potent antagonistic activity against the serotonin-3 (5-HT3) receptor. This research has implications for developing new treatments for conditions influenced by serotonin receptors, such as nausea and vomiting associated with chemotherapy (Kuroita et al., 2010).

Gastroprokinetic Activity

Further investigations into the 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamide derivatives revealed their potential as 5-hydroxytryptamine 4 (5-HT4) agonists. These compounds were prepared and evaluated for their ability to enhance gastric motility and gastric emptying in conscious dogs by oral administration. The findings suggest potential applications in treating gastrointestinal disorders (Suzuki et al., 1998).

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-24(2)19(17-13-25(3)18-8-6-5-7-15(17)18)12-23-21(26)16-11-14(22)9-10-20(16)27-4/h5-11,13,19H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFLZEWINHPANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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